

Raltegravir potassium post-exposure prophylaxis HIV protocol

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Compound Focus: Raltegravir Potassium

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Clinical Application Notes: Raltegravir for HIV PEP

The primary goal of PEP is to prevent the establishment of a persistent HIV infection following a recent, high-risk exposure. Initiation must be urgent, and the regimen must be completed in full to ensure efficacy [1] [2].

- **Indication & Timing:** PEP is a **medical emergency**. The first dose should be administered **as soon as possible**, ideally within **2 hours** and no later than **72 hours** after a potential exposure. Evaluation and testing should not delay this first dose [1] [2] [3].
- **Mechanistic Advantage:** Raltegravir, an integrase strand transfer inhibitor (INSTI), blocks the integration of viral DNA into the host genome. *In vitro* studies on primary CD4+ T-cells and macrophages demonstrate that raltegravir can effectively inhibit infection when added at **later post-infection time points than reverse transcriptase inhibitors** like efavirenz, suggesting a potentially wider window for successful intervention [4].
- **Baseline Assessment:** Before initiating a PEP regimen that includes raltegravir, a baseline assessment is required to determine suitability and rule out existing HIV infection [1].
- **Regimen Composition:** PEP always consists of a **28-day course of a three-drug antiretroviral regimen** [1]. Raltegravir is typically combined with a backbone of tenofovir disoproxil fumarate (TDF) + emtricitabine (F) [1].

Table 1: Preferred PEP Regimen Including Raltegravir for Adults and Adolescents

Drug Component	Dose	Frequency
Tenofovir disoproxil fumarate (TDF)	300 mg	Once daily
Emtricitabine (F)	200 mg	Once daily
Raltegravir (RAL)	400 mg	Twice daily

Table 2: Essential Baseline Assessments Before PEP Initiation [1]

Assessment	Purpose
Rapid HIV Antigen/Antibody Test	Rule out established HIV infection. Do not use oral fluid tests.
Pregnancy Test	For individuals of childbearing potential; guide risk-benefit discussion.
Blood Urea Nitrogen (BUN)/Creatinine	Assess renal function (TDF can affect renal function).
Serum Liver Enzymes	Establish baseline liver function.
Hepatitis B (HBV) Serology	Test for HBsAg, surface antibody, and core antibody.
Hepatitis C (HCV) Antibody Test	Establish baseline HCV status.
STI Screening (Chlamydia, Gonorrhea, Syphilis)	Test at all sites of potential exposure due to shared risk factors.

Raltegravir PEP Dosing Protocol

Precise dosing is critical for the success of PEP. The following protocol details the administration of raltegravir across different patient populations.

- **Adult Dosing:** The standard adult dose for PEP is **400 mg orally, twice a day, for 28 days** [5]. The film-coated tablets should be swallowed whole and can be taken with or without food [5].

- **Pediatric Dosing:** Dosing for children is based on weight and formulation, using either an oral suspension, chewable tablets, or film-coated tablets [5]. Consultation with a pediatric HIV specialist is recommended for neonates (0-27 days) [5].

Table 3: Raltegravir Dosing for Pediatric PEP (≥ 4 weeks of age)

Weight	Formulation	Dose	Frequency
3 to <6 kg	Chewable Tablets	25 mg	Twice daily
6 to <10 kg	Chewable Tablets	50 mg	Twice daily
10 to <14 kg	Chewable Tablets	75 mg	Twice daily
14 to <20 kg	Chewable Tablets	100 mg	Twice daily
20 to <28 kg	Chewable Tablets	150 mg	Twice daily
28 to <40 kg	Chewable Tablets	200 mg	Twice daily
≥ 40 kg	Chewable Tablets	300 mg	Twice daily
≥ 25 kg	Film-Coated Tablets	400 mg	Twice daily

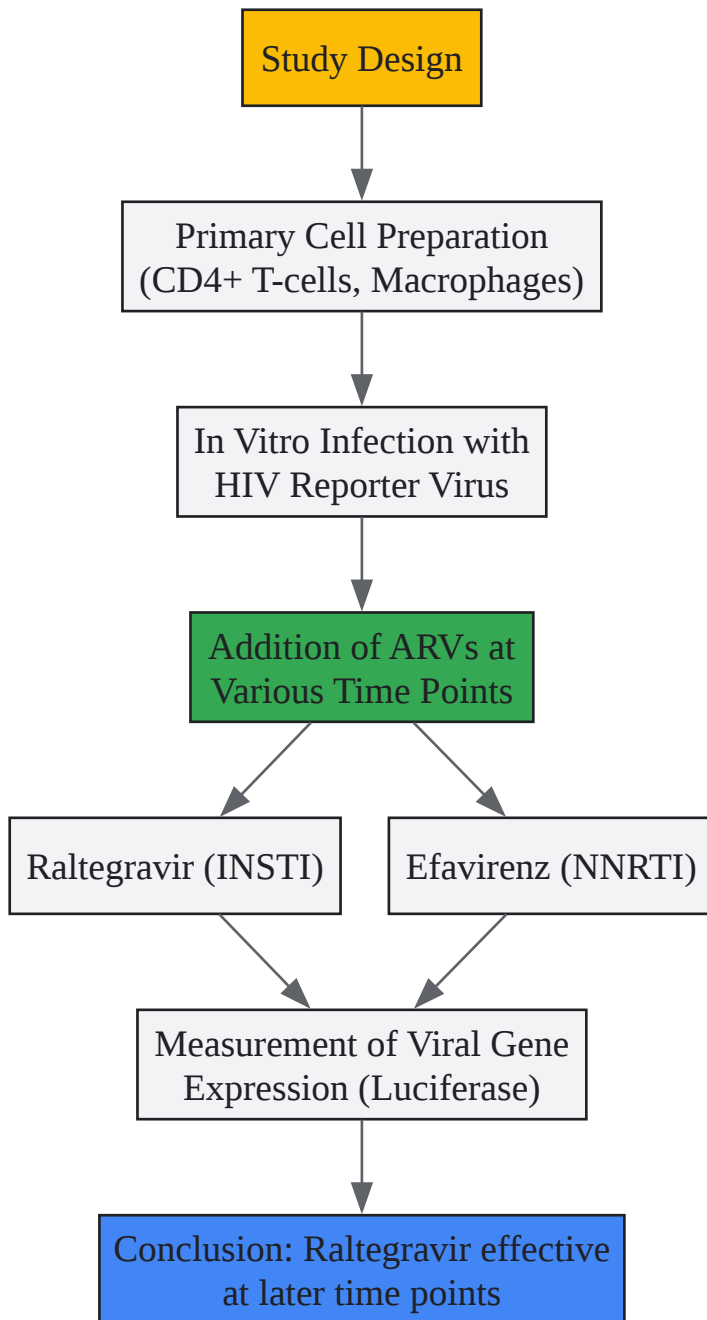
- **Special Populations:**

- **Renal Impairment:** No dose adjustment is recommended for raltegravir. However, the dose of the companion drug TDF may require adjustment if creatinine clearance is < 50 mL/min [1] [5].
- **Hepatic Impairment:** No adjustment is needed for mild to moderate impairment. Data for severe impairment is not available [5].
- **Drug Interactions:** The dose of raltegravir must be increased to **800 mg twice daily** when co-administered with the strong inducer rifampin [5]. Raltegravir should not be taken with antacids containing aluminum or magnesium [5].

Experimental and Clinical Evidence Base

The inclusion of raltegravir in PEP regimens is supported by virological, pharmacokinetic, and clinical evidence.

- ***In Vitro* Virological Evidence: A key study infected primary CD4+ T-cells and macrophages with an HIV reporter virus. When antiretrovirals were added at various time points post-infection, raltegravir demonstrated efficacy when added later than the reverse transcriptase inhibitor efavirenz.** This indicates that the "window of opportunity" for PEP intervention may be extended with integrase inhibitors, as they act on a later step of the viral life cycle [4]. The workflow below illustrates this experimental design.

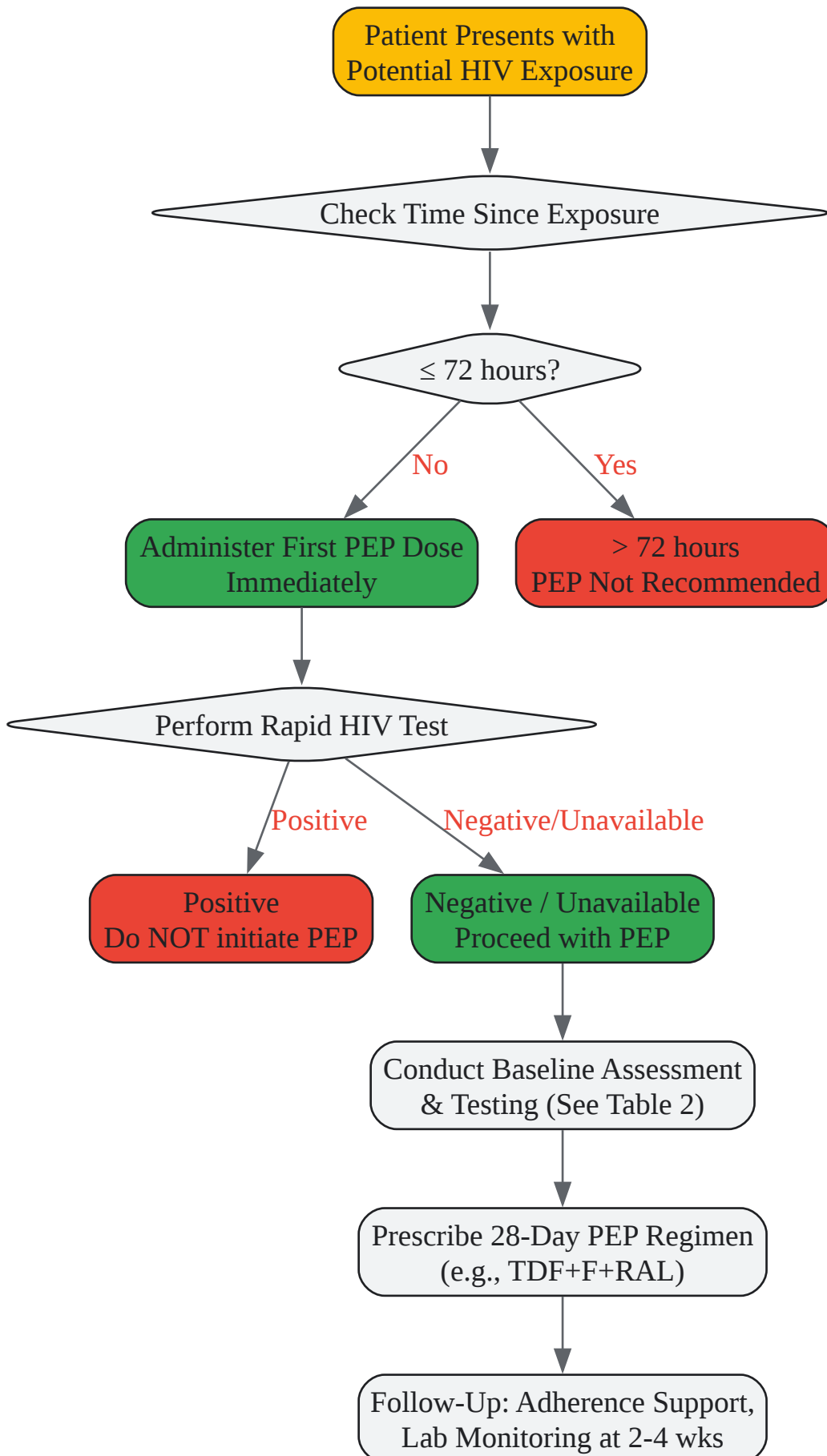


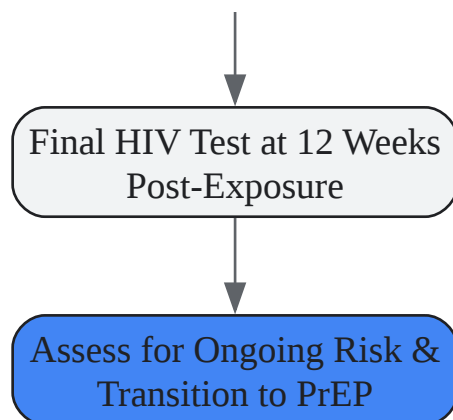
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- **Clinical Regimen Evolution:** While the 2016 CDC guidelines listed a regimen of TDF+F+RAL as a **preferred option** [1], the most recent 2025 CDC nPEP guidelines have updated the preferred regimens to include newer agents like bictegravir/emtricitabine/tenofovir alafenamide (BIC/F/TAF) or dolutegravir (DTG)-based regimens [6]. Despite this, raltegravir remains an important component in various alternative regimens, particularly in cases of intolerance or contraindications to the preferred drugs [6].
- **Safety and Tolerability:** The TDF+F+RAL regimen is generally safe and well-tolerated. The most common side effects are gastrointestinal (nausea, diarrhea) and fatigue, which are typically mild [1]. The benefits of preventing HIV infection far outweigh the risks of a 28-day course of medication.

PEP Clinical Management Workflow

The following diagram outlines the critical steps and decision points in the clinical management of a potential HIV exposure, from initial presentation to follow-up.





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Key Considerations for Researchers and Developers

- **Formulation and Stability:** Raltegravir is available in multiple formulations (film-coated tablets, chewable tablets, oral suspension). These are **not bioequivalent** and should not be substituted for one another. The film-coated tablets must be stored with a desiccant to protect from moisture [5].
- **Synthesis and Patents:** The chemical synthesis of raltegravir is a multi-step process, as detailed in patents like US10259778B2, which describes a novel process for its preparation. This is relevant for drug development and generic production [7].
- **Consultation Resources:** For complex cases (e.g., potential drug resistance, pregnancy, pediatric patients, or unknown source status), immediate consultation is advised. The **National Clinician Consultation Center PEPLine** (1-888-448-4911) provides expert guidance [1].

Conclusion

Raltegravir is a well-established and effective component of HIV PEP regimens. Its use is supported by a strong virological rationale, a good safety profile, and clear clinical protocols. While treatment guidelines evolve to include newer integrase inhibitors, the foundational principles of rapid initiation, a complete 28-day course, and comprehensive patient support remain paramount for successful HIV post-exposure prophylaxis.

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